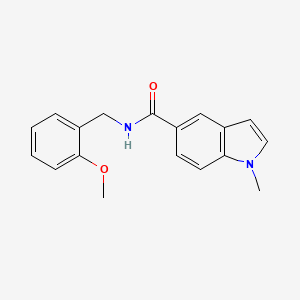
N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide
Descripción general
Descripción
N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide, also known as 2-Me-MBC, is a synthetic indole derivative that has gained significant attention in scientific research in recent years. This compound exhibits a unique mechanism of action that makes it a promising candidate for various biomedical applications.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide has been extensively studied for its potential applications in various biomedical fields. One of the most promising applications is its use as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a multifunctional protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Dysregulation of GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, and cancer. Therefore, the selective inhibition of GSK-3β by N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide has potential therapeutic implications for these diseases.
Mecanismo De Acción
N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide exerts its inhibitory effect on GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of the substrate by the enzyme, thereby inhibiting its activity. The selectivity of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide towards GSK-3β is attributed to its unique chemical structure, which allows it to interact specifically with the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide has been shown to have several biochemical and physiological effects. For instance, it has been demonstrated to enhance insulin sensitivity and glucose uptake in skeletal muscle cells, which has potential implications for the treatment of type 2 diabetes. Additionally, it has been shown to reduce the production of β-amyloid, a protein that accumulates in the brains of Alzheimer's patients, suggesting potential therapeutic implications for this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide is its selectivity towards GSK-3β, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, like any other experimental tool, N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide has certain limitations. For instance, its efficacy and specificity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as cell type and culture conditions.
Direcciones Futuras
The unique mechanism of action and potential therapeutic implications of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide have generated significant interest in this compound among researchers. Some of the future directions of research in this area include the development of more potent and specific GSK-3β inhibitors, the investigation of the role of GSK-3β in other diseases such as cancer, and the exploration of the potential of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide as a drug candidate for clinical use. Additionally, the use of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide as a tool for studying the role of GSK-3β in various cellular processes is likely to continue to be an active area of research.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-10-9-13-11-14(7-8-16(13)20)18(21)19-12-15-5-3-4-6-17(15)22-2/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVUEUQGGRQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510577.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4510582.png)
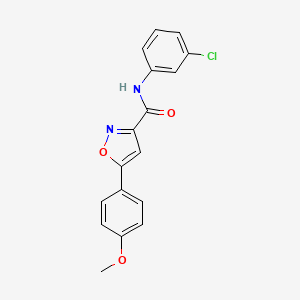

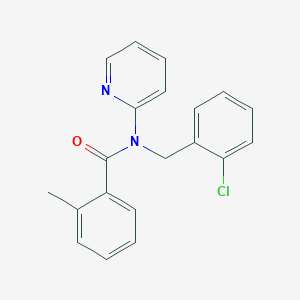
![N-(3-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510623.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B4510634.png)
![1-[(4-bromo-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B4510635.png)
![1-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4510638.png)
![7-methoxy-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4510646.png)
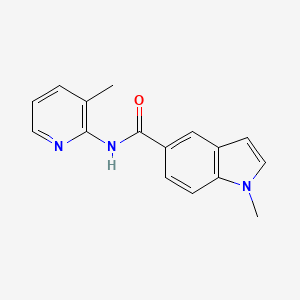
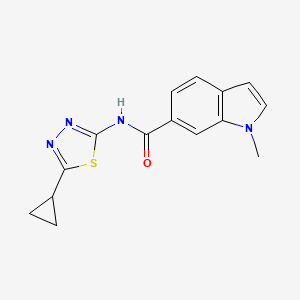

![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzamide](/img/structure/B4510675.png)